3-Acetyl-4-hydroxynaphthalen-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-hydroxynaphthalen-1-yl acetate is an organic compound with the molecular formula C14H12O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both acetyl and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-hydroxynaphthalen-1-yl acetate typically involves the acetylation of 1,4-dihydroxynaphthalene. One common method includes dissolving 1,4-diacetoxynaphthalene in a boron trifluoride acetic acid complex and heating it under reflux conditions . This reaction yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-hydroxynaphthalen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a quinone derivative.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride or acetyl chloride can be used for acetylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
3-Acetyl-4-hydroxynaphthalen-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antifungal agents.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-hydroxynaphthalen-1-yl acetate involves its interaction with various molecular targets. The hydroxyl and acetyl groups play crucial roles in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-4-acetoxy-naphthol
- 1-(4-Acetoxy-1-hydroxy-2naphthyl)-ethanone
- 4-Acetoxy-2-acetyl-1-naphthol
Uniqueness
3-Acetyl-4-hydroxynaphthalen-1-yl acetate is unique due to its specific functional groups and their positions on the naphthalene ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
40420-47-1 |
---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(3-acetyl-4-hydroxynaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H12O4/c1-8(15)12-7-13(18-9(2)16)10-5-3-4-6-11(10)14(12)17/h3-7,17H,1-2H3 |
InChI Key |
IYBFPDUFVLWLIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=C1)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.